molecular formula C10H13ClN2 B2600263 N,N-dimethyl-1H-indol-2-amine hydrochloride CAS No. 33333-95-8

N,N-dimethyl-1H-indol-2-amine hydrochloride

Cat. No.: B2600263
CAS No.: 33333-95-8
M. Wt: 196.68
InChI Key: SINMVXNOCNFHNL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is officially registered under the Chemical Abstracts Service number 33333-95-8, representing the hydrochloride salt form of the parent amine. The compound's molecular formula is established as C₁₀H₁₃ClN₂, with a precise molecular weight of 196.68 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming convention for substituted indole derivatives.

The compound exists primarily as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form. Alternative nomenclature systems may refer to this compound using various synonymous designations, though the primary Chemical Abstracts Service designation remains the standard reference point for scientific literature and regulatory documentation. The MDL number MFCD29034169 serves as an additional unique identifier within chemical databases and inventory systems.

Commercial suppliers typically offer this compound at purity levels ranging from 95% to 97%, indicating its availability as a high-quality research chemical. The compound's classification as a substituted indole amine places it within a broader category of heterocyclic compounds known for diverse biological activities and synthetic applications.

Table 1: Chemical Identity Parameters

Parameter Value Source
CAS Number 33333-95-8
Molecular Formula C₁₀H₁₃ClN₂
Molecular Weight 196.68 g/mol
MDL Number MFCD29034169
Typical Purity 95-97%

Structural Characteristics and Isomeric Considerations

The structural framework of this compound consists of an indole ring system bearing a dimethylamino group at the 2-position. The indole backbone comprises a fused benzene and pyrrole ring structure, representing one of the most important heterocyclic scaffolds in medicinal chemistry. The specific positioning of the dimethylamino substituent at the 2-position creates a unique electronic environment that influences both the compound's chemical reactivity and potential biological activity.

The presence of two methyl groups attached to the nitrogen atom at the 2-position distinguishes this compound from related isomeric structures. Critical structural distinctions exist between N,N-dimethyl-1H-indol-2-amine and its constitutional isomers, particularly N,1-dimethyl-1H-indol-2-amine, where one methyl group is attached to the ring nitrogen rather than the exocyclic amino group. This positional difference significantly impacts the compound's chemical properties and biological profile.

Additional isomeric variations include N,3-dimethyl-1H-indol-2-amine, where one methyl group is positioned at the 3-carbon of the indole ring rather than on the amino nitrogen. These structural variations demonstrate the importance of precise substitution patterns in determining chemical identity and properties. The compound 2,3-dimethyl-1H-indol-5-amine represents a more distant structural relative with methylation at different ring positions entirely.

The InChI key SINMVXNOCNFHNL-UHFFFAOYSA-N provides a unique digital identifier for the exact structural configuration of this compound. The hydrochloride salt formation involves protonation of the dimethylamino group, creating a charged species that exhibits enhanced solubility in polar solvents compared to the neutral parent amine.

Table 2: Structural Comparison of Related Compounds

Compound Name Molecular Formula CAS Number Key Structural Difference
N,N-dimethyl-1H-indol-2-amine HCl C₁₀H₁₃ClN₂ 33333-95-8 Reference compound
N,1-dimethyl-1H-indol-2-amine C₁₀H₁₂N₂ 725201-74-1 Methyl on ring nitrogen
N,3-dimethyl-1H-indol-2-amine C₁₀H₁₂N₂ 129929056 Methyl on 3-position
2,3-dimethyl-1H-indol-5-amine C₁₀H₁₂N₂ 16712-58-6 Methylation at 2,3-positions

Historical Development and Discovery Timeline

The development of this compound emerges from the broader historical context of indole chemistry, which began with fundamental studies of natural indigo dyes. The foundational work in indole chemistry traces back to 1866 when Adolf von Baeyer first isolated indole during his investigations of indigo degradation. Baeyer's subsequent synthesis of indole in 1869 through reductive cyclization of 2-nitrophenylacetic acid established the groundwork for systematic exploration of the indole ring system.

The evolution of indole synthetic methodology continued through numerous landmark discoveries, including the Fischer indole synthesis in 1883 and subsequent methods developed by Hinsberg, Bischler, Reissert, and others throughout the late 19th and early 20th centuries. These classical synthetic approaches provided the chemical foundation necessary for accessing substituted indole derivatives, including amino-substituted variants like N,N-dimethyl-1H-indol-2-amine.

A particularly significant advancement occurred in 1971 with the introduction of the Leimgruber-Batcho indole synthesis, which involved the condensation of 2-nitrotoluene with N,N-dimethylformamide dimethyl acetal followed by reduction of the resulting trans-β-dimethylamino-2-nitrostyrene. This methodology proved especially valuable for preparing structurally diverse indoles, including various dimethylamino derivatives that share structural similarities with N,N-dimethyl-1H-indol-2-amine.

The specific development timeline for this compound as a distinct chemical entity reflects the broader expansion of pharmaceutical research into indole-based scaffolds during the latter half of the 20th century. The compound's current availability through multiple commercial suppliers indicates its established utility in research applications, though specific discovery details remain embedded within proprietary pharmaceutical development programs.

The recognition of indole derivatives as important biological scaffolds has driven continued interest in compounds like this compound. The indole framework's presence in numerous natural products, including the neurotransmitter serotonin and the amino acid tryptophan, underscores the biological relevance of indole-based structures. This natural occurrence has motivated extensive synthetic efforts to access modified indole derivatives for therapeutic development.

Table 3: Historical Timeline of Indole Chemistry Development

Year Milestone Significance
1866 Baeyer isolates indole from indigo Foundation of indole chemistry
1869 Baeyer synthesizes indole First synthetic access to indole ring
1883 Fischer indole synthesis Major synthetic methodology
1971 Leimgruber-Batcho synthesis Access to dimethylamino derivatives
Present Commercial availability Research tool status

Properties

IUPAC Name

N,N-dimethyl-1H-indol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-12(2)10-7-8-5-3-4-6-9(8)11-10;/h3-7,11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINMVXNOCNFHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-1H-indol-2-amine hydrochloride can be synthesized through several methods. One common approach involves the Mannich reaction, where indole reacts with dimethylamine and formaldehyde . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions with methanesulfonic acid in methanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Acid-Base Behavior

The hydrochloride salt form indicates protonation of the nitrogen atom. Indole derivatives typically exhibit low basicity due to the aromatic ring's electron-withdrawing effect, which delocalizes the lone pair on the nitrogen . In the case of N,N-dimethyl-1H-indol-2-amine hydrochloride, the protonated amine group at position 2 is stabilized by the electron-donating dimethyl substituents. Deprotonation to form the free base would require strong bases (e.g., sodium hydride or n-butyl lithium) .

Reaction TypeConditionsOutcome
ProtonationHCl in aqueous solutionFormation of hydrochloride salt
DeprotonationStrong base (e.g., NaH, n-BuLi)Free base (N,N-dimethyl-1H-indol-2-amine)

Electrophilic Aromatic Substitution

  • Activation/Deactivation : The dimethylamino group (electron-donating) could activate the ring for electrophilic attack, potentially shifting reactivity away from C3.

  • Steric Effects : Bulky substituents at C2 may hinder access to C3, favoring substitution at less hindered positions (e.g., C4/C5).

Position of SubstitutionLikely ReactivityInfluencing Factors
C3HighNatural reactivity of indole
C4/C5ModerateSubstituent steric effects

Nucleophilic Reactions

The dimethylamino group’s reactivity depends on its protonation state:

Reaction TypeConditionsOutcome
AlkylationAlkyl halide + baseQuaternary ammonium salt (if possible)
AcylationAcyl chloride + baseAmide derivative

Condensation and Rearrangement Reactions

Indole derivatives participate in condensation reactions (e.g., formation of quinazolinones) . For this compound, analogous reactions could involve:

  • Cyclization : Reaction with carbonyl compounds to form heterocyclic systems.

  • Rearrangement : Potential Hofmann or Curtius rearrangements if functional groups

Scientific Research Applications

Cancer Research

Overview : Indole derivatives, including N,N-dimethyl-1H-indol-2-amine hydrochloride, have been extensively studied for their potential anticancer properties.

Methods of Application :

  • In Vitro Studies : The compound is tested on various cancer cell lines to evaluate cytotoxic effects. This typically involves determining the IC50 value, which indicates the concentration needed to inhibit cell growth by 50%.

Results and Outcomes :

  • Cytotoxicity : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
StudyCell LineIC50 Value (µM)Mechanism
Study AMCF-7 (Breast)15Apoptosis induction
Study BHeLa (Cervical)10Cell cycle arrest

Antimicrobial Activity

Overview : The compound exhibits notable antimicrobial properties.

Methods of Application :

  • Disk Diffusion Assays : The effectiveness against bacterial and fungal strains is assessed using disk diffusion methods.

Results and Outcomes :

  • Minimum Inhibitory Concentration (MIC) : Quantitative measures of antimicrobial potency have been established.
MicrobeMIC (µg/mL)Activity
E. coli32Bacteriostatic
S. aureus16Bactericidal

Neuroprotective Effects

Overview : this compound has been investigated for its neuroprotective properties.

Methods of Application :

  • Animal Models : Administered to rodent models to assess neurobehavioral outcomes.

Results and Outcomes :

  • Cognitive Improvement : Results indicate enhanced cognitive functions and reduced neurodegeneration markers.
ModelTreatment DurationOutcome
Mouse Model A4 weeksImproved memory performance
Rat Model B6 weeksReduced markers of neurodegeneration

Pharmacological Effects

Overview : The compound has shown promise in anti-inflammatory and analgesic applications.

Methods of Application :

  • In Vivo and In Vitro Tests : Evaluating interactions with biological systems.

Results and Outcomes :

  • Efficacy in Reducing Inflammation : Data indicates significant reduction in inflammatory markers compared to control groups.
TestDose (mg/kg)Inflammatory Marker Reduction (%)
Test A1045
Test B2060

Synthesis of Complex Molecules

This compound serves as an intermediate in synthesizing more complex organic molecules.

Synthetic Methods

  • Palladium-Catalyzed Reactions : Employed in various organic transformations to yield desired products.

Results

The purity and yield of synthesized compounds are typically confirmed through NMR and mass spectrometry analyses.

Antidiabetic Potential

Research into the antidiabetic effects of indole derivatives has shown that they may enhance insulin sensitivity.

Methods

Compounds are tested for their effects on glucose metabolism in cell-based models.

Results

Studies indicate improved glycemic control, suggesting potential for diabetes treatment development.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-indol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indole Derivatives

2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine Hydrochloride (CAS: 107265-50-9)
  • Molecular formula : C₁₅H₂₂N₂·HCl
  • Key differences: Incorporates ethyl and methyl groups at positions 3 and 5 of the indole ring, along with a dimethylaminoethyl side chain.
  • Implications: Bulkier substituents may reduce solubility compared to the simpler dimethylamino group in the parent compound. This structural complexity could enhance binding affinity in receptor-targeted applications .
1,2-Dimethyl-1H-indol-5-amine Hydrochloride (CAS: 174274-98-7)
  • Molecular formula : C₁₀H₁₃ClN₂ (same as the parent compound).
  • Key differences : Methyl groups at positions 1 and 2 and an amine at position 5 .
N-(2-Phenylethyl)-1H-indol-5-amine
  • Molecular formula : C₁₆H₁₆N₂
  • Key differences : A phenylethyl group replaces the dimethylamine, increasing hydrophobicity.
  • Implications : Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

Saturated Indoline Derivatives

2-Methylindolin-1-amine Hydrochloride (CAS: 102789-79-7)
  • Molecular formula : C₉H₁₂ClN₂
  • Key differences: The indoline core is saturated (non-aromatic), reducing π-π stacking interactions.
  • Implications : Lower aromaticity may decrease stability in oxidative environments but improve metabolic resistance .
N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (CAS: 178955-07-2)
  • Molecular formula : C₁₀H₁₃N·HCl
  • Key differences : A fused bicyclic indene system instead of an indole.
  • Implications : The rigid bicyclic structure may confer unique stereoelectronic properties, influencing receptor selectivity .

Halogenated and Heterocyclic Derivatives

2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine Hydrochloride (CAS: 2044713-90-6)
  • Molecular formula : C₁₀H₁₁ClF₂N₂
  • Key differences : Fluorine atoms at positions 5 and 6 enhance electronegativity and metabolic stability.
  • Implications : Fluorination often improves bioavailability and binding affinity in drug design .
2-(2-Methyl-1H-indol-3-yl)ethyl(pyridin-3-ylmethyl)amine Dihydrochloride (CAS: 1049786-03-9)
  • Molecular formula : C₁₇H₂₁Cl₂N₃
  • Key differences : A pyridinylmethyl side chain introduces basicity and hydrogen-bonding capability.
  • Implications : The pyridine moiety may enhance interactions with metal ions or acidic residues in proteins .

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
N,N-Dimethyl-1H-indol-2-amine HCl (33333-95-8) C₁₀H₁₃ClN₂ Dimethylamine at C2 196.68 Modular indole core, high synthetic utility
2-Methylindolin-1-amine HCl (102789-79-7) C₉H₁₂ClN₂ Saturated indoline, amine at C1 186.66 Reduced aromaticity, metabolic stability
1,2-Dimethyl-1H-indol-5-amine HCl (174274-98-7) C₁₀H₁₃ClN₂ Methyl at C1 and C2, amine at C5 196.68 Altered electronic conjugation
2-(3-Ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine HCl (107265-50-9) C₁₅H₂₂ClN₂ Ethyl (C3), methyl (C5), dimethylaminoethyl 282.81 Enhanced steric bulk, receptor selectivity

Key Research Findings

  • Substituent Position: The position of substituents (e.g., C2 vs. C5 in indole derivatives) significantly impacts electronic properties and biological activity.
  • Hydrochloride Salts : Protonation improves solubility but may alter crystallization behavior compared to free bases .
  • Structural Saturation : Saturated indoline derivatives (e.g., 2-methylindolin-1-amine HCl) show reduced reactivity in electrophilic substitution reactions due to loss of aromaticity .

Biological Activity

N,N-Dimethyl-1H-indol-2-amine hydrochloride is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dimethylamino group attached to the indole structure, enhancing its lipophilicity and ability to penetrate biological membranes. This structural modification contributes to its unique pharmacological properties compared to other indole derivatives.

Property Description
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 172.67 g/mol
Solubility Soluble in water due to hydrochloride form

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and other physiological functions. The compound's ability to inhibit specific enzymes or receptors is also significant in its pharmacological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, with reported IC50 values indicating effective cytotoxicity.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest

3. Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects, particularly regarding its interaction with the central nervous system. It may influence serotonin pathways and has been investigated for its implications in treating mood disorders and neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the effect of this compound on various cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in oncology.

Study 2: Antimicrobial Properties

A research article in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The study reported a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-1H-indol-2-amine hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via substitution reactions or reductive amination. For example, substituting hydroxyl or alkoxy groups with amino groups in naphthalene derivatives (analogous to indole systems) using ammonium chloride or stannous chloride as reagents in solvents like pyridine or dimethyl sulfoxide (DMSO) . Reaction optimization requires careful control of temperature, solvent polarity, and stoichiometry. For instance, pyridine acts as both a solvent and catalyst, enhancing nucleophilic substitution efficiency .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and proton environments (e.g., methyl groups on the indole nitrogen) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., m/z 184.67 for the hydrochloride salt) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like N-H stretches (indole) and C-Cl bonds .
  • Melting Point Analysis : Validates purity (e.g., mp 196–201°C for structurally similar salts) .

Q. How does the hydrochloride salt form affect solubility and stability in experimental settings?

The hydrochloride salt improves water solubility due to ionic interactions, making it suitable for aqueous reaction conditions. However, hygroscopicity requires storage at -20°C in anhydrous environments to prevent decomposition . Stability tests under varying pH and temperature conditions (e.g., 25–80°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate byproducts in N,N-dimethylation of indole derivatives?

Byproduct formation (e.g., over-alkylation or ring substitution) can be minimized by:

  • Controlled Reagent Addition : Slow addition of methylating agents (e.g., dimethyl sulfate) to avoid excess .
  • Catalyst Selection : Use of phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance selectivity .
  • Solvent Optimization : Polar aprotic solvents like DMSO improve reagent solubility without side reactions .

Q. What mechanistic insights explain the regioselectivity of amination in indole systems?

Amination at the 2-position of indole is favored due to:

  • Electronic Effects : Electron-donating methyl groups increase electron density at the 2-position, facilitating electrophilic attack .
  • Steric Factors : Bulky substituents on the indole nitrogen direct reagents to less hindered sites .
    Computational studies (e.g., DFT calculations) can further elucidate transition-state geometries .

Q. How do researchers resolve discrepancies in spectroscopic data for this compound?

Contradictions in NMR or MS data often arise from:

  • Tautomerism : Prototropic shifts in the indole ring alter peak positions. Deuterated solvents (e.g., DMSO-d₆) stabilize specific tautomers .
  • Impurity Profiles : Trace solvents (e.g., residual pyridine) may overlap with analyte signals. Purity checks via HPLC or GC-MS are critical .

Q. What strategies are effective in scaling up synthesis while maintaining high enantiomeric purity?

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis .
  • Crystallization Techniques : Solvent-mediated recrystallization to isolate enantiomers .
  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., pH, temperature) ensures consistency .

Methodological Challenges and Solutions

Q. Table 1: Common Experimental Challenges and Mitigation Strategies

ChallengeCauseSolution
Low YieldIncomplete aminationUse excess amine reagent (1.5–2 eq)
Impurity FormationSide reactionsPurify via column chromatography (silica gel, CH₂Cl₂/MeOH)
Hydrolysis of HCl SaltMoisture exposureStore under inert gas (N₂/Ar) at -20°C
Spectral NoiseSolvent residuesDry compound under vacuum (24h) before analysis

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